molecular formula C17H30N2OS B311803 N-(Thiazol-2-yl)tetradecanamide

N-(Thiazol-2-yl)tetradecanamide

Cat. No.: B311803
M. Wt: 310.5 g/mol
InChI Key: UPLKWOOQCZORGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Thiazol-2-yl)tetradecanamide is a thiazole-derived amide compound characterized by a 14-carbon aliphatic chain (tetradecanamide) attached to the nitrogen atom of the thiazole ring. This structure combines the bioactivity of the thiazole moiety with the lipophilic properties of the long acyl chain, making it relevant in antimicrobial and pharmacological research.

Properties

Molecular Formula

C17H30N2OS

Molecular Weight

310.5 g/mol

IUPAC Name

N-(1,3-thiazol-2-yl)tetradecanamide

InChI

InChI=1S/C17H30N2OS/c1-2-3-4-5-6-7-8-9-10-11-12-13-16(20)19-17-18-14-15-21-17/h14-15H,2-13H2,1H3,(H,18,19,20)

InChI Key

UPLKWOOQCZORGH-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCC(=O)NC1=NC=CS1

Canonical SMILES

CCCCCCCCCCCCCC(=O)NC1=NC=CS1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Aliphatic Chain Variants

Compounds with varying acyl chain lengths (Table 1) exhibit distinct physicochemical and biological properties:

Compound Chain Length Key Findings References
N-(Thiazol-2-yl)acetamide C2 Structural simplicity; forms hydrogen-bonded crystals (N–H⋯N, C–H⋯O) .
N-(Thiazol-2-yl)pentanamide (C5) C5 Moderate antimicrobial activity; lower lipophilicity compared to C14 .
N-(Thiazol-2-yl)tetradecanamide C14 Enhanced lipophilicity; potential for membrane penetration .

Key Insight : Longer chains (e.g., C14) increase lipophilicity, which may improve bioavailability but reduce aqueous solubility.

Aromatic and Heterocyclic Analogs

Substitution of the aliphatic chain with aromatic or heterocyclic groups alters target specificity:

Benzamide Derivatives
  • 4-Nitro-N-(4-phenylthiazol-2-yl)-benzamide :

    • Activity : Potent antagonist of the Zinc-Activated Channel (ZAC) receptor (IC₅₀: 3 μM) .
    • SAR : Electron-withdrawing groups (e.g., nitro) at the para position enhance ZAC antagonism .
  • 4-Methoxy-N-(4-phenylthiazol-2-yl)-benzamide :

    • Activity : Weaker ZAC inhibition (IC₅₀: >30 μM) due to electron-donating methoxy group .
Thiadiazole Hybrids
  • N-{2,2,2-trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide: Application: Intermediate in heterocyclic synthesis; forms co-crystals for X-ray studies . Contrast: Combines thiadiazole and acetamide moieties, differing in ring structure and biological targets compared to tetradecanamide .

Pharmacological Activity Comparison

Compound Biological Activity Efficacy vs. Reference Drugs References
This compound Antimicrobial (broad-spectrum) Comparable to C5/C6 analogs .
N-[4-(4-methoxyphenyl)-thiazol-2-yl]-hydrazine hydrobromide Cardioprotective Superior to Levocarnitine in reducing hypoxia-induced muscle contraction .
4-Nitro-N-(thiazol-2-yl)-benzamide ZAC receptor antagonism 10× more potent than lead compound 1 .

Key Insight : Thiazole-amide derivatives show diverse applications depending on substituents. Aliphatic chains favor antimicrobial activity, while aromatic groups enable receptor-specific modulation.

Structure-Activity Relationship (SAR) Trends

  • Chain Length : Longer aliphatic chains (C14) improve lipophilicity but may reduce solubility and target specificity .
  • Substituent Position : Para-substituted benzamides (e.g., nitro) enhance ZAC antagonism, whereas meta-substituted analogs are less effective .
  • Hybrid Systems : Thiazole-thiadiazole hybrids (e.g., ) exhibit unique crystallization properties but lack direct pharmacological overlap with tetradecanamide .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.